molecular formula C20H18ClN5O B11416887 6-benzyl-2-[(4-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

6-benzyl-2-[(4-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No.: B11416887
M. Wt: 379.8 g/mol
InChI Key: PUPVNKBNWWGHOF-UHFFFAOYSA-N
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Description

6-BENZYL-2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a triazolopyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and chlorophenylmethyl groups. Common reagents used in these reactions include various amines, chlorinating agents, and benzylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

6-BENZYL-2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its unique structure and potential pharmacological properties make it a target for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-BENZYL-2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.

    Benzimidazole Derivatives: Known for their pharmacological properties, these compounds are structurally related and often used in medicinal chemistry.

    Pyrimidine Derivatives: These compounds have a similar core structure and are widely studied for their therapeutic potential.

Uniqueness

6-BENZYL-2-{[(4-CHLOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific combination of functional groups and the triazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

6-benzyl-2-[(4-chlorophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H18ClN5O/c1-13-17(11-14-5-3-2-4-6-14)18(27)26-20(23-13)24-19(25-26)22-12-15-7-9-16(21)10-8-15/h2-10H,11-12H2,1H3,(H2,22,23,24,25)

InChI Key

PUPVNKBNWWGHOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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